molecular formula C20H21ClN2O2 B4998020 Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride

Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride

Cat. No.: B4998020
M. Wt: 356.8 g/mol
InChI Key: OIRCRPXDZJXRIV-UHFFFAOYSA-N
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Description

Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a quinoline moiety substituted with trimethyl groups and an amino group linked to a benzoate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2,6,8-trimethylquinoline with an appropriate benzoic acid derivative under acidic conditions to form the intermediate product. This intermediate is then esterified using methanol in the presence of a catalyst to yield the final ester product. The hydrochloride salt is formed by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride is unique due to the combination of its quinoline and benzoate moieties, which confer distinct chemical and biological properties. The presence of trimethyl groups enhances its lipophilicity, potentially improving its interaction with biological membranes .

Properties

IUPAC Name

methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2.ClH/c1-12-9-13(2)19-17(10-12)18(11-14(3)21-19)22-16-7-5-15(6-8-16)20(23)24-4;/h5-11H,1-4H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRCRPXDZJXRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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